molecular formula C8H13N3O4S2 B1372746 tert-Butyl 2,2-dioxo-3-(1,3-thiazol-2-yl)-2lambda~6~-diazathiane-1-carboxylate CAS No. 1017782-67-0

tert-Butyl 2,2-dioxo-3-(1,3-thiazol-2-yl)-2lambda~6~-diazathiane-1-carboxylate

Cat. No. B1372746
M. Wt: 279.3 g/mol
InChI Key: LYETXMBDTWTZAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl 2,2-dioxo-3-(1,3-thiazol-2-yl)-2lambda~6~-diazathiane-1-carboxylate, also known as TBTD, is an organic compound that has been studied for its potential applications in the fields of biochemistry and physiology. TBTD is a thiazole-based compound with a diazathiane ring system and a tert-butyl group attached to the dioxo group, which makes it a highly versatile compound. TBTD has been used in a variety of scientific research applications, such as in the study of enzyme inhibition and protein-protein interactions. It has also been used in the study of biochemical and physiological effects, such as the regulation of gene expression and the regulation of cell cycle progression.

Scientific Research Applications

Chemical Synthesis

The tert-butyl ester of 7α-chloro-2-(N,N-dimethylaminomethylene)-1,1-dioxoceph-3-em-4-carboxylic acid was synthesized using tert-butyl 7α-chloro- and 7-β-chloro-7α-isopropoxy-3-methyl-1,1-dioxoceph-3-em-4-carboxylates. This involved the introduction of an N,N-dimethylaminomethylene group and yielded compounds with weak or no cytotoxic activity in vitro against cancer cells (Vorona et al., 2007).

Structural Analysis

The structures of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate and a 1:1 adduct were determined, revealing hydrogen-bonded dimers and quartets. This study contributed to the understanding of molecular interactions in such compounds (Lynch & Mcclenaghan, 2004).

Crystallography and Thermal Analysis

Tert-butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate was synthesized and characterized by FT-NMR, FT-IR, and single-crystal X-ray diffraction. The study provided detailed insights into the crystal structure and thermal properties of the compound (Singh, Kant, & Agarwal, 2016).

Active Ester Synthesis

Carboxylic acids were activated as active esters using tert-butyl carbonates, leading to efficient formation of benzotriazinonyl esters, which are intermediates in reactions with amines to afford amides or peptides (Basel & Hassner, 2002).

Medicinal Chemistry

A study involved the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs. This work provided a high-yield synthetic method and optimization for this compound (Zhang, Ye, Xu, & Xu, 2018).

properties

IUPAC Name

tert-butyl N-(1,3-thiazol-2-ylsulfamoyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O4S2/c1-8(2,3)15-7(12)11-17(13,14)10-6-9-4-5-16-6/h4-5H,1-3H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYETXMBDTWTZAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NS(=O)(=O)NC1=NC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[(1,3-thiazol-2-yl)sulfamoyl]carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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